9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester
Overview
Description
1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol is a triacylglycerol compound that contains octanoic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position . This compound is known for its role in lipid biochemistry and is used in various research areas related to lipid metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol may involve the use of enzymatic methods, where lipases are used to catalyze the esterification of glycerol with octanoic and linoleic acids. This method offers higher specificity and yields compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The linoleic acid moiety can undergo oxidation to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (octanoic acid and linoleic acid) and glycerol.
Scientific Research Applications
1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and inflammation.
Industry: Utilized in the formulation of lipid-based products and as a standard in lipid analysis.
Mechanism of Action
The mechanism of action of 1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The linoleic acid moiety can be further metabolized to produce bioactive lipid mediators that play roles in inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
Uniqueness
1,2-Dioctanoyl-3-Linoleoyl-rac-glycerol is unique due to the presence of octanoic acid at the sn-1 and sn-2 positions, which imparts distinct physical and chemical properties compared to other triacylglycerols. This structural variation influences its metabolic pathways and biological activities .
Properties
IUPAC Name |
2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTYBZOYIMOWDF-NFYLBXPESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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